2,4-dichloro-N-[4-chloro-2-[(4-ethoxyphenyl)carbamoyl]phenyl]benzamide
Description
2,4-dichloro-N-[4-chloro-2-[(4-ethoxyphenyl)carbamoyl]phenyl]benzamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes multiple chlorine atoms and an ethoxyphenyl group
Properties
IUPAC Name |
2,4-dichloro-N-[4-chloro-2-[(4-ethoxyphenyl)carbamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl3N2O3/c1-2-30-16-7-5-15(6-8-16)26-22(29)18-11-13(23)4-10-20(18)27-21(28)17-9-3-14(24)12-19(17)25/h3-12H,2H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWQHPQEFLEQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-dichloro-N-[4-chloro-2-[(4-ethoxyphenyl)carbamoyl]phenyl]benzamide typically involves multiple steps. One common method includes the use of Friedel-Crafts acylation followed by a series of substitution reactions. The reaction conditions often require the presence of catalysts such as aluminum chloride and solvents like dichloromethane. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Chemical Reactions Analysis
2,4-dichloro-N-[4-chloro-2-[(4-ethoxyphenyl)carbamoyl]phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts, resulting in the formation of amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use in the treatment of various diseases, including cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[4-chloro-2-[(4-ethoxyphenyl)carbamoyl]phenyl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which can lead to therapeutic effects. The pathways involved often include the inhibition of enzyme-substrate interactions, leading to a decrease in the activity of the target enzyme .
Comparison with Similar Compounds
When compared to similar compounds, 2,4-dichloro-N-[4-chloro-2-[(4-ethoxyphenyl)carbamoyl]phenyl]benzamide stands out due to its unique combination of chlorine atoms and the ethoxyphenyl group. Similar compounds include:
- 2,4-dichloro-N-(2-ethoxyphenyl)benzamide
- 2,4-dichloro-N-(4-nitrophenyl)benzamide
- 2,4-dichloro-N-(2-chloro-4-trifluoromethyl-phenyl)benzamide
These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their chemical reactivity and applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
